
Octyl(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl(triphenyl)phosphanium chloride: is a quaternary phosphonium salt that features an octyl group attached to a triphenylphosphine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an octyl halide, such as octyl chloride, in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
PPh3+C8H17Cl→C8H17PPh3+Cl−
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl(triphenyl)phosphanium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, it can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents.
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of octyl(triphenyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The octyl group enhances its solubility in organic solvents, while the triphenylphosphine moiety facilitates the transfer of ions or molecules between different phases. This dual functionality allows it to effectively catalyze reactions that would otherwise be slow or inefficient.
Vergleich Mit ähnlichen Verbindungen
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of an octyl group.
(Phenylmethyl)triphenylphosphonium chloride: Contains a phenylmethyl group instead of an octyl group.
Uniqueness: Octyl(triphenyl)phosphanium chloride is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in applications requiring enhanced phase-transfer capabilities and specific solubility properties.
Eigenschaften
CAS-Nummer |
84834-74-2 |
|---|---|
Molekularformel |
C26H32ClP |
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
octyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H32P.ClH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEOBWUMRPKYDQF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
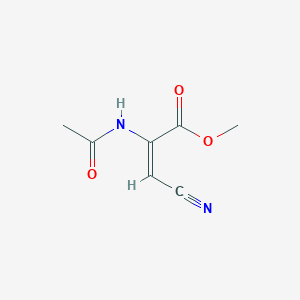
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
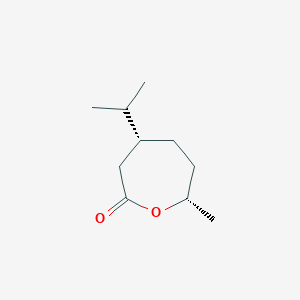
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

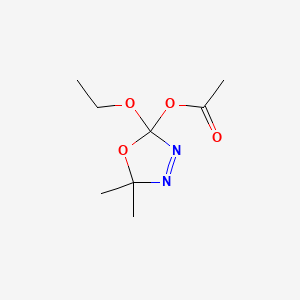
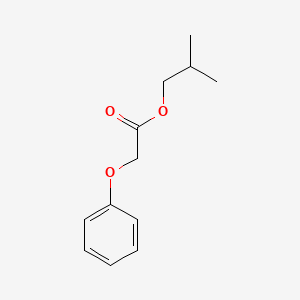
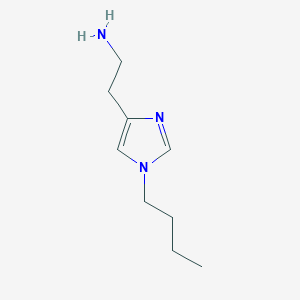
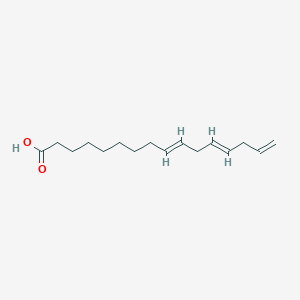
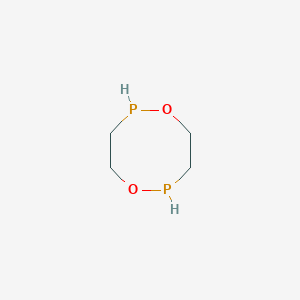
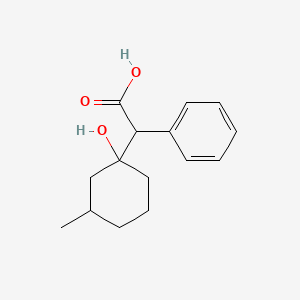
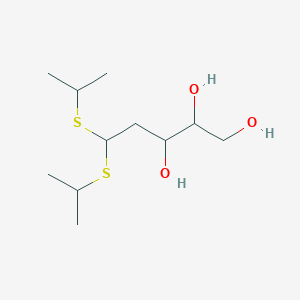
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
